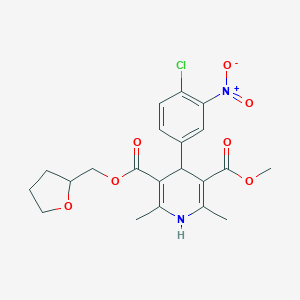![molecular formula C15H16N3+ B280615 1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B280615.png)
1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]pyridinium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DM-Pyridinium and is a derivative of benzimidazole. It has been synthesized using different methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
DM-Pyridinium has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, DM-Pyridinium has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DM-Pyridinium has also been studied for its antimicrobial properties. It has been shown to be effective against different types of bacteria and fungi. In material science, DM-Pyridinium has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
Mecanismo De Acción
The mechanism of action of DM-Pyridinium is not fully understood. However, it has been suggested that it exerts its biological activity by interacting with cellular proteins and enzymes. DM-Pyridinium has been shown to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
DM-Pyridinium has been shown to have various biochemical and physiological effects. In vitro studies have shown that DM-Pyridinium can induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that DM-Pyridinium can reduce tumor growth in mice. It has also been shown to have neuroprotective effects in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-Pyridinium has several advantages for lab experiments. It is a stable compound and can be easily synthesized using different methods. It has a high yield, and its purity can be increased by further purification. DM-Pyridinium has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using DM-Pyridinium in lab experiments. It is a toxic compound and should be handled with care. Its solubility in water is limited, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research on DM-Pyridinium. One direction is to study its potential applications in the field of drug delivery. DM-Pyridinium has been shown to be effective against cancer cells and bacteria. It can be used as a carrier for drugs that target these cells. Another direction is to study its potential applications in the field of material science. DM-Pyridinium can be used as a precursor for the synthesis of MOFs, which have potential applications in gas storage and separation. Finally, more studies are needed to fully understand the mechanism of action of DM-Pyridinium and to develop new compounds with improved biological activity.
Métodos De Síntesis
DM-Pyridinium can be synthesized using different methods. One of the most common methods is the reaction of 5,6-dimethylbenzimidazole with pyridine and formaldehyde in the presence of acid catalysts. Another method involves the reaction of 5,6-dimethylbenzimidazole with pyridine and paraformaldehyde in the presence of a Lewis acid catalyst. The yield of DM-Pyridinium obtained using these methods is generally high, and the purity can be increased by further purification.
Propiedades
Fórmula molecular |
C15H16N3+ |
|---|---|
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
5,6-dimethyl-2-(pyridin-1-ium-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H16N3/c1-11-8-13-14(9-12(11)2)17-15(16-13)10-18-6-4-3-5-7-18/h3-9H,10H2,1-2H3,(H,16,17)/q+1 |
Clave InChI |
ZURNZRPGNCQVIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C[N+]3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C(N2)C[N+]3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)

![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-(2-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-ethyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280544.png)
![3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)
![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)

![Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280554.png)
![3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280555.png)
